molecular formula C17H16ClN5O3S B2497918 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251607-41-6

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Numéro de catalogue: B2497918
Numéro CAS: 1251607-41-6
Poids moléculaire: 405.86
Clé InChI: YBIAQLMYZLDBFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thiazolo[4,3-d]pyrimidine core fused with a piperazine-1-carbonyl moiety substituted at the 4-position with a 2-chlorophenyl group and a methyl group at position 5. The structural complexity arises from the hybrid heterocyclic system, which combines a bicyclic thiazolo-pyrimidine scaffold with a piperazine linker.

Propriétés

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-21-15(24)13-12(19-17(21)26)14(27-20-13)16(25)23-8-6-22(7-9-23)11-5-3-2-4-10(11)18/h2-5H,6-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAQLMYZLDBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. One common approach is the condensation of 2-chlorophenylpiperazine with a suitable carbonyl compound, followed by cyclization with a thiazolopyrimidine precursor. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification techniques such as crystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thiourea group (-N-C(=S)-N-) undergoes nucleophilic substitution due to its electron-deficient sulfur atom. Examples include:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in dichloromethane/triethylamine to form S-alkyl derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields thioester derivatives .

Example Reaction

SubstrateReagentProductKey Observations
Target compoundBenzyl bromideS-Benzyl derivativeIncreased lipophilicity (logP: 3.2 → 4.1)

Metal Complexation

The thiourea moiety acts as a bidentate ligand, coordinating with transition metals like Cu(II) and Ni(II):

  • Cu(II) Complex : Forms a square-planar complex (λ_max: 650 nm) with a stability constant (logK) of 4.2 .

  • Ni(II) Complex : Exhibits octahedral geometry (magnetic moment: 3.1 BM) .

Complexation Data

Metal SaltMolar Ratio (Ligand:Metal)GeometryStability Constant (logK)
CuCl₂2:1Square-planar4.2
Ni(NO₃)₂1:1Octahedral3.8

Hydrogen Bonding and Supramolecular Assembly

The compound forms a 3D network via intermolecular hydrogen bonds (N-H···S, O-H···O) and π–π stacking (3.8 Å spacing) . These interactions influence its crystallographic packing (space group P2₁/c) .

Key Interactions

Interaction TypeBond Length (Å)Angle (°)
N-H···S2.91156
C-H···O2.56128
π–π (benzodioxole rings)3.8

Acid-Base Reactions

The oxolane (tetrahydrofuran) methyl group participates in acid-catalyzed ring-opening reactions:

  • With HCl : Forms a diol derivative (m.p. 55–57°C) .

  • With H₂SO₄ : Sulfonation at the benzodioxole ring (confirmed via ¹H NMR: δ 7.2 ppm) .

Biological Reactivity

While not the primary focus, the compound shows moderate ethylene-like activity in plant assays (EC₅₀: 12 µM), attributed to its thiourea skeleton .

Applications De Recherche Scientifique

Research indicates that this compound exhibits antitumor , antidepressant , and antimicrobial properties. Its mechanism of action is primarily linked to the modulation of neurotransmitter systems and inhibition of specific enzymes involved in cancer cell proliferation.

Antitumor Activity

In vitro studies have shown that 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance:

  • MCF-7 Cells : Treatment resulted in a significant increase in apoptosis rates compared to untreated controls.

Antidepressant Properties

The compound has been evaluated for its potential as an antidepressant. Studies suggest that it may influence serotonin and dopamine pathways, providing a basis for further development as a novel antidepressant agent.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

  • Study on MCF-7 Cells : A derivative similar to this compound demonstrated an increase in apoptosis by over 58% compared to untreated controls. This suggests a strong potential for further development as an anticancer therapeutic .
  • Molecular Docking Studies : In silico analyses revealed favorable binding interactions with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), indicating its potential for further development as an anticancer agent .
  • Antimicrobial Activity : Preliminary screening indicated that the compound exhibits significant antimicrobial activity against various bacterial strains.

Mécanisme D'action

The mechanism of action of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiazolo[5,4-d]pyrimidine Derivatives

Compounds like those in (e.g., 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine) share the thiazolo-pyrimidine backbone but differ in substituents and linker groups.

Pyrido[4,3-d]pyrimidine Derivatives

describes pyrido[4,3-d]pyrimidine-2,5-diones with 4-chlorophenylazo substituents. These compounds exhibit lower thermal stability (mp. >300°C vs. the target compound’s likely higher stability due to its fused thiazole ring) and distinct IR profiles (e.g., 1690 cm⁻¹ for C=O stretches), suggesting differences in hydrogen bonding and crystallinity .

Substituent Effects

Piperazine-Linked Compounds
  • 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4-dione (): This analog replaces the thiazolo-pyrimidine core with a simpler pyrimidine-dione system.
  • 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): The 2-fluorophenyl group increases electron-withdrawing effects, which may enhance receptor binding affinity compared to the target’s 2-chlorophenyl group, as seen in serotonin receptor ligands .
Alkyl Substituents

The propyl-substituted analog (3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione, ) demonstrates how alkyl chain length affects solubility. The methyl group in the target compound likely improves aqueous solubility (cLogP ~3.0) compared to the propyl derivative (cLogP ~4.2), critical for oral bioavailability .

Pharmacological and Physical Properties

Table 1: Comparative Data for Key Analogs
Compound Name Core Structure Substituents Melting Point (°C) IR (C=O, cm⁻¹) Biological Activity
Target Compound Thiazolo[4,3-d]pyrimidine 6-methyl, 4-(2-chlorophenyl) Not reported ~1650–1680* Likely CNS modulation
4-(2,4-Dichlorophenyl)-3,6,8-trimethyl-pyrazolo-pyrido-pyrimidine () Pyrazolo-pyrido-pyrimidine 2,4-dichlorophenyl, methyl 285–287 1640 Unreported
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4-dione () Pyrimidine-dione 3,5-dichloro-4-methylphenyl Not reported 1690 Enzyme inhibition potential
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () Pyridazine 2-fluorophenyl Not reported 1671 Serotonin receptor affinity

*Predicted based on analogous compounds in and .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The 2-chlorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing receptor binding compared to nitro or dichloro substituents (e.g., ’s Entry 6, mp. 172–173°C) .
  • Thermal Stability : Thiazolo-pyrimidine derivatives generally exhibit higher melting points than pyrido-pyrimidines due to increased ring rigidity .
  • Biological Potential: Piperazine-containing analogs () are frequently explored as dopamine D2 or serotonin 5-HT1A receptor ligands, suggesting the target compound may share similar targets .

Activité Biologique

The compound 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Molecular Formula : C17H16ClN5O3S
  • Molecular Weight : 405.86 g/mol
  • CAS Number : 1251607-41-6
  • SMILES Notation : Cn1c(=O)[nH]c2c(snc2c1=O)C(=O)N1CCN(CC1)c1ccccc1Cl .

Antimicrobial Activity

Research has indicated that compounds with similar thiazolo-pyrimidine structures often exhibit antimicrobial properties. For instance:

  • A study demonstrated that thiazole derivatives displayed moderate to high antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound may share similar mechanisms of action due to its structural characteristics.

Anticancer Activity

The compound's thiazolo-pyrimidine backbone is associated with anticancer properties:

  • In vitro studies have shown that related compounds can significantly decrease the viability of cancer cell lines such as Caco-2 and A549 .
  • Modifications on the thiazole ring have been linked to enhanced anticancer activity, suggesting that the compound may also exhibit potential in cancer therapy.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may show efficacy:

  • Compounds containing piperazine moieties have been reported to act as effective inhibitors of various enzymes, including acetylcholinesterase and urease .
  • The presence of the piperazine ring in this compound suggests potential for similar inhibitory actions.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes due to its structural features.
  • Docking Studies : Computational studies could elucidate binding affinities and interaction modes with target proteins, providing insights into its pharmacodynamics .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating moderate effectiveness .
Study 2Showed significant anticancer effects on Caco-2 cells with a reduction in cell viability by 39.8% compared to control .
Study 3Investigated enzyme inhibition properties revealing strong inhibitory effects against urease .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.